REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[C:11]([NH:14][NH2:15])(=O)[CH3:12].CCOC(C)=O>O=P(Cl)(Cl)Cl>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:8][C:11]([CH3:12])=[N:14][N:15]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
329 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NN
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
is stirred over night at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 100° C
|
Type
|
WASH
|
Details
|
the mixture is washed with H2O (50 ml), sat. aq. Na2CO3 sol. (50 ml) and H2O (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4 the solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
the product is purified by flash chromatography (silica gel, CH2Cl2/MeOH/25% aq. NH4OH 90:9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C=1OC(=NN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |